Brovincamine fumarate

Descripción general

Descripción

Brovincamine fumarate is a chemical compound known for its ability to improve cerebral circulation and metabolism. It is particularly effective in increasing blood flow to the brain, making it useful in treating conditions such as cerebral arteriosclerosis, cerebral infarction sequelae, and cerebral hemorrhage sequelae . This compound functions as a calcium channel blocker, which helps in relaxing vascular smooth muscles and increasing blood flow .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The reaction typically involves bromination of vincamine under controlled conditions to yield brovincamine .

Industrial Production Methods: Industrial production of brovincamine fumarate follows a similar synthetic route but on a larger scale. The process involves the bromination of vincamine, followed by purification and crystallization to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Brovincamine fumarate undergoes several types of chemical reactions, including:

Oxidation: Brovincamine can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert brovincamine into its reduced forms.

Substitution: The bromine atom in brovincamine can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various brominated oxidation products, while reduction may produce de-brominated or partially reduced compounds .

Aplicaciones Científicas De Investigación

Brovincamine fumarate has a wide range of scientific research applications:

Biology: Research on this compound focuses on its effects on cerebral blood flow and metabolism.

Medicine: It is used in the treatment of cerebral arteriosclerosis, cerebral infarction sequelae, and cerebral hemorrhage sequelae.

Mecanismo De Acción

Brovincamine fumarate exerts its effects primarily through the blockade of calcium channels. By inhibiting the influx of calcium ions through voltage-dependent calcium channels, brovincamine relaxes vascular smooth muscles, leading to increased blood flow. This mechanism is particularly beneficial in improving cerebral circulation and reducing vascular resistance . Additionally, brovincamine inhibits platelet aggregation through the cyclic AMP pathway, further enhancing its therapeutic effects .

Comparación Con Compuestos Similares

Vincamine: An alkaloid extracted from Vinca minor L., similar to brovincamine but without the bromine atom.

Nifedipine: Another calcium channel blocker used to treat hypertension and angina.

Verapamil: A calcium channel blocker used to treat hypertension, angina, and certain heart rhythm disorders.

Uniqueness of Brovincamine Fumarate: this compound is unique due to its selective action on cerebral blood vessels, making it particularly effective in treating cerebral vascular disorders. Unlike other calcium channel blockers, brovincamine has a higher affinity for cerebral vessels, leading to fewer peripheral side effects such as facial flushing and orthostatic hypotension .

Actividad Biológica

Brovincamine fumarate, also known simply as brovincamine, is a compound primarily recognized for its role as a calcium channel blocker. It has been employed therapeutically to enhance cerebral circulation and metabolism, particularly in conditions such as normal-tension glaucoma (NTG) and other cerebrovascular disorders. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and clinical implications.

Brovincamine functions primarily as a calcium antagonist , which inhibits calcium influx through voltage-gated calcium channels. This action leads to vasodilation and improved blood flow, particularly in the cerebral vasculature. The compound has also demonstrated additional pharmacological activities, including:

- Inhibition of vascular smooth muscle contraction : Brovincamine has been shown to reduce contractions induced by various spasmogens, contributing to its vasodilatory effects .

- Neuroprotective effects : By enhancing cerebral blood flow, brovincamine may protect neural tissues from ischemic damage .

Study on Normal-Tension Glaucoma

A significant clinical study investigated the effects of brovincamine on visual field changes in patients with NTG. In this prospective study involving 28 patients, those treated with brovincamine (20 mg three times daily) showed notable improvements in visual field metrics compared to the placebo group. Specifically:

- Results : Six patients in the brovincamine group exhibited improvement in visual fields, while none in the placebo group showed similar benefits .

- Prognostic Factors : Discriminant analyses revealed that factors such as cold recovery rate and initial systolic blood pressure were significantly associated with positive outcomes in the treatment group.

Pharmacological Profile

Brovincamine's pharmacological profile includes a spectrum of activities that may contribute to its therapeutic efficacy:

Vasodilatory Mechanisms

Research has demonstrated that brovincamine possesses a wide array of inhibitory actions on arterial contractions induced by mechanical stretch and various spasmogens. This property underscores its potential utility in treating conditions characterized by vascular spasm or reduced blood flow .

Brovincamine in Cerebral Disorders

Brovincamine has been primarily used in Japan for improving cerebral circulation. Its application extends beyond glaucoma to include other neurological conditions where enhanced blood flow can mitigate symptoms or prevent progression.

Propiedades

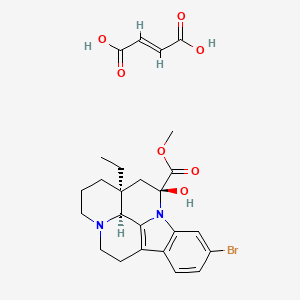

IUPAC Name |

(E)-but-2-enedioic acid;methyl (15S,17S,19S)-4-bromo-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BrN2O3.C4H4O4/c1-3-20-8-4-9-23-10-7-15-14-6-5-13(22)11-16(14)24(17(15)18(20)23)21(26,12-20)19(25)27-2;5-3(6)1-2-4(7)8/h5-6,11,18,26H,3-4,7-10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t18-,20+,21+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCVTPQYFOMHFD-HPJCWFBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=C(N4C(C2)(C(=O)OC)O)C=C(C=C5)Br.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=C(N4[C@](C2)(C(=O)OC)O)C=C(C=C5)Br.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29BrN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57475-17-9 (Parent), 110-17-8 (Parent) | |

| Record name | Brovincamine fumarate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084964125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

549.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84964-12-5 | |

| Record name | Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, methyl ester, (3α,14β,16α)-, (2E)-2-butenedioate (1:1) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84964-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brovincamine fumarate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084964125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BROVINCAMINE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3SNC78UTU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.